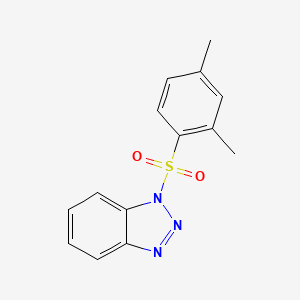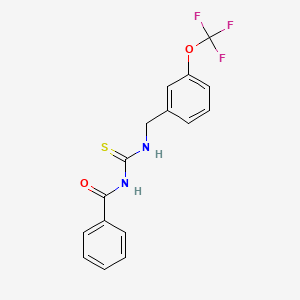
Phenyl-N-(thioxo(((3-(trifluoromethoxy)phenyl)methyl)amino)methyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl-N-(thioxo(((3-(trifluoromethoxy)phenyl)methyl)amino)methyl)formamide is a complex organic compound characterized by its unique structure, which includes a phenyl group, a thioxo group, and a trifluoromethoxy-substituted phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl-N-(thioxo(((3-(trifluoromethoxy)phenyl)methyl)amino)methyl)formamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-(trifluoromethoxy)benzylamine with a suitable formylating agent to form an intermediate formamide.
Thioxo Group Introduction: The intermediate is then reacted with a thiocarbonyl reagent, such as thiophosgene, under controlled conditions to introduce the thioxo group.
Final Coupling: The final step involves coupling the thioxo intermediate with phenyl isocyanate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Phenyl-N-(thioxo(((3-(trifluoromethoxy)phenyl)methyl)amino)methyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the conversion of the thioxo group to a thiol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, or halides; reactions often require catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Phenyl-N-(thioxo(((3-(trifluoromethoxy)phenyl)methyl)amino)methyl)formamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Phenyl-N-(thioxo(((3-(trifluoromethoxy)phenyl)methyl)amino)methyl)formamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s thioxo group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the trifluoromethoxy group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Phenyl-N-(thioxo(((3-(trifluoromethoxy)phenyl)methyl)amino)methyl)formamide can be compared with other similar compounds, such as:
Phenyl-N-(thioxo(((3-methoxyphenyl)methyl)amino)methyl)formamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Phenyl-N-(thioxo(((4-(trifluoromethoxy)phenyl)methyl)amino)methyl)formamide: Similar structure but with the trifluoromethoxy group in the para position.
Phenyl-N-(thioxo(((3-(trifluoromethyl)phenyl)methyl)amino)methyl)formamide: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[[3-(trifluoromethoxy)phenyl]methylcarbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O2S/c17-16(18,19)23-13-8-4-5-11(9-13)10-20-15(24)21-14(22)12-6-2-1-3-7-12/h1-9H,10H2,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKGHTXZPMZNSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NCC2=CC(=CC=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2609112.png)
![N'-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2609114.png)
![1-[(FURAN-2-YL)METHYL]-4-HYDROXY-6-METHYL-3-[(4-METHYLPHENYL)(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,2-DIHYDROPYRIDIN-2-ONE](/img/structure/B2609115.png)
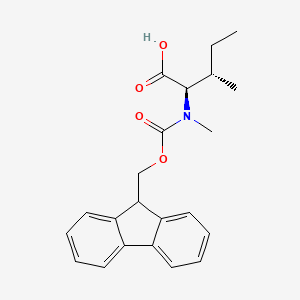
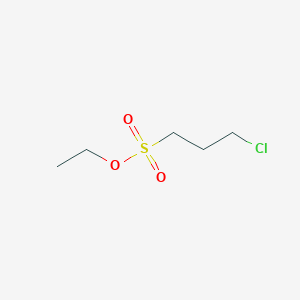
![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B2609122.png)

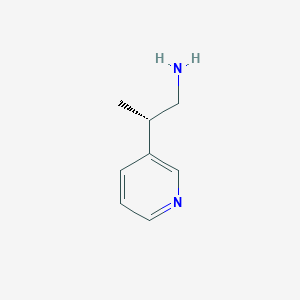
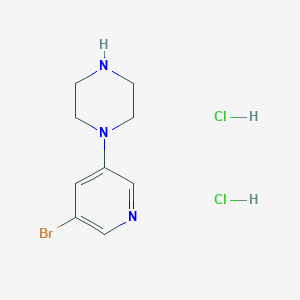

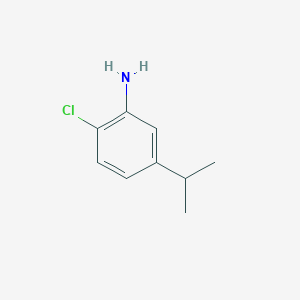
![N-(3,4-Dimethoxyphenyl)-2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2609132.png)
